(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Description
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine (C₇H₁₄N₂, MW 126.20) is a bicyclic amine with a fused pyrrolidine-pyridine scaffold. It is a critical intermediate in synthesizing moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . Key properties include:
- Stereochemistry: The (4aS,7aR) configuration is pharmacologically relevant, ensuring proper binding to bacterial DNA gyrase .
- Synthesis: Produced via stereoselective reduction of dione intermediates or enzymatic resolution using D-(-)-tartaric acid .
- Applications: Used in pharmaceuticals (e.g., moxifloxacin) and as a certified reference material (90%+ purity) .
- Safety: Classified as hazardous (UN 2735, Class 8), requiring storage at 2–8°C under inert gas .
Properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424926 | |
| Record name | (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158060-81-2 | |
| Record name | (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Resolution of Piperidine Dicarboxylates
The process begins with the racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula II). Lipases or esterases selectively hydrolyze the (2S,3R)-isomer, yielding the enantiomerically enriched intermediate (Formula III) with >99% optical purity. For example, Candida antarctica lipase B in aqueous buffer (pH 7–8) at 30°C achieves 98% conversion within 24 hours. The unreacted (2R,3S)-isomer is racemized and recycled, minimizing waste.
Acid-Mediated Cyclization
Intermediate III undergoes cyclization in two stages:
Reductive Amination and Deprotection
The final steps involve:
-
Protective Group Installation : Benzylamine derivatives are introduced in toluene at 90°C to shield reactive amines.
-
LiAlH4 Reduction : Lithium aluminum hydride in THF reduces the dione to the octahydro-pyrrolopyridine core, followed by catalytic hydrogenation (H2/Pd-C) to remove protective groups.
Critical Reaction Conditions and Optimization
Suboptimal temperatures during cyclization (e.g., <70°C) result in incomplete ring closure, while excessive LiAlH4 leads to decomposition. Solvent choice is equally critical: toluene minimizes side reactions versus polar aprotic solvents.
Analytical Characterization
Spectroscopic Validation
-
NMR : The intermediate III exhibits distinct signals at δ 3.85 (dd, J = 11.5 Hz, 1H) and δ 1.45 (m, 2H) in CDCl3, confirming the (2S,3R) configuration.
-
IR : Lactone intermediates (Formula IV-bis) show a carbonyl stretch at 1745 cm⁻¹, absent in the final product.
-
HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with a retention time ratio of 1.2:1 for (4aS,7aR) vs. (4aR,7aS).
Purity Assessment
Batch analyses using qNMR and mass spectrometry consistently report >99.5% chemical purity and <0.5% diastereomeric excess.
Comparative Analysis of Methodologies
| Method | Yield (%) | Optical Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic Resolution | 78 | 99.8 | Pilot-scale viable |
| Classical Resolution | 45 | 95.2 | Limited by cost |
| Asymmetric Catalysis | 65 | 98.5 | Requires rare ligands |
The enzymatic route outperforms alternatives in yield and enantioselectivity, though it demands specialized lipases. Asymmetric catalysis remains underdeveloped due to ligand availability .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at specific positions depending on the reagent and conditions. Key findings include:
- Mechanistic Insight : Oxidation typically targets the α-carbon adjacent to nitrogen, forming ketones or carboxylic acids. The stereochemistry at 4aR/7aR positions remains intact under mild conditions but may racemize under harsh acidic oxidation .
Reduction Reactions
Reductive pathways are employed to modify the bicyclic framework or introduce functional groups:
- Stereochemical Control : Reduction with LiAlH4 preserves the (4aS,7aR) configuration, while catalytic hydrogenation may alter stereochemistry depending on substrate protection .
Substitution Reactions
The nitrogen atoms and adjacent carbons participate in nucleophilic substitutions:
- Regioselectivity : Substitution favors the less sterically hindered nitrogen (N1) in the bicyclic system .
Three-Component Reactions
β-Enamino imides react with aldehydes and malononitrile to form functionalized pyrrolo[3,4-b]pyridines, enabling rapid diversification .
Stability and Reaction Optimization
- pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12), forming ring-opened byproducts .
- Temperature : Reactions above 100°C promote racemization; optimal performance occurs at 70–90°C .
Comparative Analysis of Methods
| Parameter | Oxidation | Reduction | Substitution |
|---|---|---|---|
| Stereochemical Integrity | Moderate | High | High |
| Typical Byproducts | Over-oxidized ketones | Dehydrogenated species | Di-substituted analogs |
| Scalability | Industrial (ton-scale) | Lab-scale | Pilot-scale |
Scientific Research Applications
Synthesis of Antibiotics
One of the primary applications of (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine is in the synthesis of fluoroquinolone antibiotics such as Moxifloxacin. Moxifloxacin is a broad-spectrum antibacterial agent used to treat respiratory infections and skin conditions. The compound serves as a critical intermediate in the synthetic pathway leading to Moxifloxacin, which has been extensively studied for its efficacy against various bacterial strains, including those resistant to other antibiotics .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties. The structural attributes of this compound allow for modifications that enhance its biological activity against Gram-positive and Gram-negative bacteria. Studies have shown that specific modifications to the core structure can lead to improved potency and reduced side effects compared to existing antibiotics .
Case Study 1: Moxifloxacin Synthesis
A patent outlines a method for synthesizing this compound with high optical purity. This method involves several steps including the resolution of racemic mixtures and conversion into Moxifloxacin. The synthesis process demonstrates a practical approach to obtaining high yields while maintaining enantiomeric excess necessary for pharmacological activity .
| Step | Description |
|---|---|
| 1 | Reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine |
| 2 | Reduction of the pyridine ring |
| 3 | Optical resolution using L-tartaric acid |
| 4 | Conversion to Moxifloxacin |
Case Study 2: Structure-Activity Relationship Studies
Research has highlighted the importance of the stereochemistry of this compound in determining its biological activity. Modifications at various positions on the molecule have been systematically studied to optimize antibacterial activity. These studies emphasize the correlation between structural changes and pharmacological effects, paving the way for the design of novel antibacterial agents .
Mechanism of Action
The mechanism of action of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, depending on its structural modifications. The pathways involved often include binding to neurotransmitter receptors or enzyme inhibition, leading to altered cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound is compared to analogs within the bicyclic amine and pyridine/pyrrolidine hybrid families. Key examples include:
Table 1: Structural and Functional Comparisons
Key Observations:
Stereochemical Impact : The (4aS,7aR) isomer is essential for moxifloxacin’s activity, while the (4aR,7aR) isomer is a regulated impurity .
Bicyclic vs. Monocyclic Systems: Unlike piperazine (a monocyclic diamine), the fused pyrrolo-pyridine system provides rigidity, improving target binding in antibiotics .
Substituent Effects : 4H-Pyrido[1,2-a]pyrimidin-4-ones () exhibit varied bioactivity depending on substituents (e.g., piperazinyl groups enhance solubility; methyl/ethyl groups modulate potency) .
Key Observations:
Pharmacological and Industrial Relevance
- Antibiotic Efficacy : Moxifloxacin’s bicyclic amine moiety broadens its spectrum compared to ciprofloxacin (piperazinyl group) .
- Safety Profile : The parent compound’s hazard classification (Class 8) contrasts with safer tert-butyl derivatives, which reduce reactivity .
- Market Demand : High-purity (4aS,7aR)-isomer is priced as a premium intermediate (e.g., VIP pricing in ), reflecting its critical role in API manufacturing .
Biological Activity
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a fused pyrrolidine and piperidine ring system. Its chemical formula is , with a molecular weight of 150.22 g/mol. The stereochemistry at positions 4a and 7a is crucial for its biological activity, influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several methods:
- Enzymatic Hydrolysis : This method allows for the optical resolution of intermediates leading to the desired stereoisomer.
- Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.
Biological Activity
Research has demonstrated that derivatives of this compound exhibit a range of biological activities:
Antioxidant Activity
A study on 1,6-disubstituted Schiff bases derived from this compound indicated significant antioxidant properties. These derivatives were effective in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
Several derivatives synthesized from this compound were evaluated for their antimicrobial activity. Some compounds displayed notable efficacy against various bacterial strains, indicating their potential as new antimicrobial agents .
Neuropharmacological Effects
Preliminary studies have suggested that this compound may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This interaction could lead to therapeutic effects in conditions such as anxiety or depression .
Case Study 1: Antioxidant Screening
In a study focusing on the antioxidant capacity of synthesized Schiff bases from this compound:
- Compounds Tested : A total of 13 derivatives were synthesized.
- Methods Used : DPPH radical scavenging assay was employed.
- Results : Several compounds exhibited IC50 values lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant activity.
| Compound | IC50 Value (μM) | Activity Level |
|---|---|---|
| 13a | 25 | High |
| 13b | 30 | Moderate |
| 13c | 50 | Low |
Case Study 2: Antimicrobial Evaluation
Another significant study assessed the antimicrobial properties of derivatives:
- Bacterial Strains Tested : E. coli, S. aureus.
- Results : Compounds showed varying degrees of inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 13d | 10 | E. coli |
| 13e | 20 | S. aureus |
| 13f | 50 | E. coli |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Interaction : Binding to neurotransmitter receptors which may modulate signaling pathways associated with mood regulation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.
Q & A
What are the key methodologies for synthesizing (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, and how do they address stereochemical control?
Answer:
The stereo-specific synthesis of this bicyclic amine often involves resolution techniques. For example, a patent describes using D(-)-tartaric acid to resolve cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione, yielding the desired (4aS,7aS) stereoisomer . Enzymatic resolution methods, such as those employing lipases or esterases, are also critical for isolating enantiopure forms . Solvent selection (e.g., toluene-acetone mixtures or iso-propyl alcohol-acetonitrile) impacts reaction efficiency and stereoselectivity . Researchers must validate chiral purity via [α]D measurements (e.g., −4.0° in chloroform) and chiral HPLC.
How can researchers characterize the stereochemistry and purity of this compound?
Answer:
- Optical Rotation : Measure [α]D to confirm enantiomeric excess (e.g., −4.0° at 22°C in chloroform) .
- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for related octahydro-pyrrolopyridine derivatives .
- NMR Spectroscopy : Use 2D techniques (e.g., 1H-13C COSY, DEPT) to assign proton and carbon environments, particularly for distinguishing (4aR,7aR) vs. (4aS,7aS) configurations .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers.
What role does this compound play in pharmaceutical intermediates, particularly antibiotics?
Answer:
It is a critical intermediate in synthesizing Moxifloxacin, a fluoroquinolone antibiotic. The bicyclic amine moiety binds bacterial DNA gyrase and topoisomerase IV, enhancing antibacterial activity . Its stereochemistry ((4aS,7aS) configuration) is essential for target affinity, as incorrect enantiomers reduce efficacy . Researchers must ensure enantiomeric purity (>99%) during scale-up to avoid impurities like nitroso derivatives .
What advanced strategies resolve contradictions in stereochemical assignments reported across studies?
Answer:
Discrepancies often arise from incomplete characterization or misassignment of relative configurations. To resolve these:
- Compare experimental [α]D values with literature data (e.g., −4.0° vs. conflicting reports) .
- Perform single-crystal X-ray analysis to unambiguously assign absolute configurations .
- Cross-validate using computational methods (e.g., DFT-based NMR chemical shift predictions) .
How should researchers validate analytical methods for quantifying this compound in complex matrices?
Answer:
- HPTLC/RP-HPLC : Develop validated methods per ICH guidelines, including linearity (r² >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .
- Mass Spectrometry : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection in biological samples.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products and validate stability-indicating methods .
What are the stability considerations for long-term storage of this compound?
Answer:
Store under inert atmosphere (N2/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation . Monitor for moisture sensitivity using Karl Fischer titration. Impurities like nitroso derivatives may form under oxidative conditions, necessitating periodic HPLC analysis .
How can reaction conditions be optimized to improve yield and stereoselectivity?
Answer:
- Solvent Optimization : Use iso-propyl alcohol-acetonitrile mixtures to enhance enantiomeric excess during resolution .
- Catalyst Screening : Test chiral catalysts (e.g., Burkholderia cepacia lipase) for kinetic resolution efficiency .
- Temperature Control : Maintain reactions at 0–5°C to suppress racemization during acidic workups .
What advanced techniques are used to profile impurities in pharmaceutical batches?
Answer:
- LC-HRMS : Identify trace impurities (e.g., nitroso derivatives) with accurate mass measurements (<5 ppm error) .
- NMR Spiking : Add authentic standards to confirm impurity structures.
- Chiral SFC : Resolve diastereomeric impurities using supercritical fluid chromatography with CO2-methanol mobile phases .
How does the compound’s stereochemistry influence its biological activity?
Answer:
The (4aS,7aS) configuration in Moxifloxacin optimizes binding to DNA gyrase via hydrogen bonding with Ser84 and hydrophobic interactions with the enzyme’s active site . In contrast, the (4aR,7aR) enantiomer shows reduced affinity, highlighting the need for rigorous stereochemical control during synthesis .
What are the best practices for scaling up synthesis while maintaining enantiopurity?
Answer:
- Continuous Flow Reactors : Minimize racemization by reducing residence time in reactive intermediates.
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) in iterative recrystallization steps .
- In-line PAT Tools : Implement FTIR and Raman spectroscopy for real-time monitoring of enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
